4-bromo-N-(3-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxamide
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Overview
Description
4-bromo-N-(3-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxamide is an organic compound with a unique structure that includes a bromine atom, a hydroxypropyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves the bromination of a suitable precursor followed by the introduction of the hydroxypropyl group and the formation of the pyrrole ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The hydroxypropyl group can be introduced through a nucleophilic substitution reaction using 3-chloropropanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-bromo-N-(3-oxopropyl)-1-methyl-1H-pyrrole-2-carboxamide.
Reduction: Formation of N-(3-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxamide.
Scientific Research Applications
4-bromo-N-(3-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxypropyl group play crucial roles in its binding affinity and selectivity towards target proteins. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(3-hydroxypropyl)benzamide
- 4-bromo-N-(3-hydroxypropyl)-1-naphthalenesulfonamide
- 3-bromo-N-(3-chloropropyl)benzenesulfonamide
Uniqueness
4-bromo-N-(3-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxamide is unique due to its specific combination of a bromine atom, hydroxypropyl group, and pyrrole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H13BrN2O2 |
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Molecular Weight |
261.12 g/mol |
IUPAC Name |
4-bromo-N-(3-hydroxypropyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C9H13BrN2O2/c1-12-6-7(10)5-8(12)9(14)11-3-2-4-13/h5-6,13H,2-4H2,1H3,(H,11,14) |
InChI Key |
SUZKQEQEWNXCCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCCCO)Br |
Origin of Product |
United States |
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